(2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide
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Overview
Description
(2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide is a chiral compound with significant importance in various fields of chemistry and biology. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the reduction of a corresponding keto compound using a chiral reducing agent. The reaction conditions often include low temperatures and specific solvents to maintain the stereochemical integrity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted amides .
Scientific Research Applications
(2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its interactions with enzymes and other biological molecules.
Medicine: It has potential therapeutic applications due to its unique stereochemistry and biological activity.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of (2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, affecting metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-4-hydroxy-1-methyl-2-pyrrolidinecarboxylic acid
- (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid dibenzyl amide
- (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, N-BOC protected
Uniqueness
What sets (2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide apart from similar compounds is its specific stereochemistry and the presence of the N-methyl group. This unique structure allows it to interact differently with biological molecules, leading to distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C6H12N2O2 |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(2S,4R)-4-hydroxy-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C6H12N2O2/c1-7-6(10)5-2-4(9)3-8-5/h4-5,8-9H,2-3H2,1H3,(H,7,10)/t4-,5+/m1/s1 |
InChI Key |
GVJLLBKPPKVEAZ-UHNVWZDZSA-N |
Isomeric SMILES |
CNC(=O)[C@@H]1C[C@H](CN1)O |
Canonical SMILES |
CNC(=O)C1CC(CN1)O |
Origin of Product |
United States |
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